molecular formula C11H13BrClNO B8759954 4-(5-Bromo-2-chlorophenoxy)piperidine CAS No. 1030613-71-8

4-(5-Bromo-2-chlorophenoxy)piperidine

Cat. No. B8759954
M. Wt: 290.58 g/mol
InChI Key: QEUYJPUVGNZMOT-UHFFFAOYSA-N
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Patent
US08063224B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 1 from tert-butyl 4-hydroxypiperidine-1-carboxylate and 5-bromo-2-chlorophenol.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([Cl:23])=[C:20](O)[CH:21]=1>>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:23])=[C:18]([CH:17]=1)[O:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(OC2CCNCC2)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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